2-(2-Pyridinyl)-4-(4-pyridinyl)-5-pyrimidinecarboxylic acid
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Overview
Description
2-(2-Pyridinyl)-4-(4-pyridinyl)-5-pyrimidinecarboxylic acid is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyridinyl)-4-(4-pyridinyl)-5-pyrimidinecarboxylic acid typically involves multi-step reactions starting from readily available pyridine derivatives. One common method involves the condensation of 2-aminopyridine with 4-pyridinecarboxaldehyde under acidic conditions to form the intermediate Schiff base, which is then cyclized to the desired pyrimidinecarboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Pyridinyl)-4-(4-pyridinyl)-5-pyrimidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine and pyrimidine derivatives.
Scientific Research Applications
2-(2-Pyridinyl)-4-(4-pyridinyl)-5-pyrimidinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-Pyridinyl)-4-(4-pyridinyl)-5-pyrimidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Pyridinyl)-4-(4-pyridinyl)-5-pyrimidinecarboxamide
- 2-(2-Pyridinyl)-4-(4-pyridinyl)-5-pyrimidinecarboxaldehyde
- 2-(2-Pyridinyl)-4-(4-pyridinyl)-5-pyrimidinecarboxylate
Uniqueness
2-(2-Pyridinyl)-4-(4-pyridinyl)-5-pyrimidinecarboxylic acid is unique due to its specific arrangement of pyridine and pyrimidine rings, which imparts distinct chemical and biological properties. Its carboxylic acid functional group allows for further derivatization and enhances its solubility and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-pyridin-2-yl-4-pyridin-4-ylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2/c20-15(21)11-9-18-14(12-3-1-2-6-17-12)19-13(11)10-4-7-16-8-5-10/h1-9H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKJVBSZLSJCDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C(=N2)C3=CC=NC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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